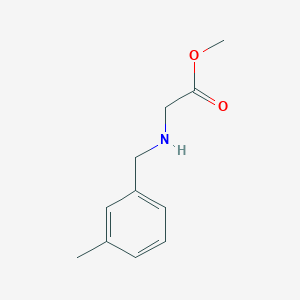
Lithium(1+) 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate typically involves the reaction of 5-bromo-1,2,4-thiadiazole with lithium acetate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The product is then isolated by filtration and purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiadiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the thiadiazole ring can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of a suitable catalyst, such as palladium, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts, such as palladium acetate, are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-thiadiazole derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
Lithium(1+) 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Lithium(1+) 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and the thiadiazole ring can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. For example, the compound can inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent . Additionally, the lithium ion can modulate signaling pathways in cells, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-bromo-1,3,4-thiadiazole: This compound is similar in structure but lacks the lithium ion and acetate group.
5-Bromo-1,2,4-thiadiazole-3-carboxylic acid: This compound has a carboxylic acid group instead of the acetate group.
4-Bromo-1,2,3-thiadiazole: This compound has a different substitution pattern on the thiadiazole ring.
Uniqueness
Lithium(1+) 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate is unique due to the presence of the lithium ion and the specific substitution pattern on the thiadiazole ring. These features can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C4H2BrLiN2O2S |
|---|---|
Poids moléculaire |
229.0 g/mol |
Nom IUPAC |
lithium;2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate |
InChI |
InChI=1S/C4H3BrN2O2S.Li/c5-4-6-2(7-10-4)1-3(8)9;/h1H2,(H,8,9);/q;+1/p-1 |
Clé InChI |
XSOAFRULKVHSGR-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C(C1=NSC(=N1)Br)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




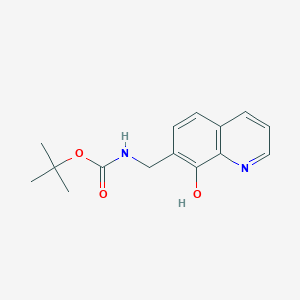



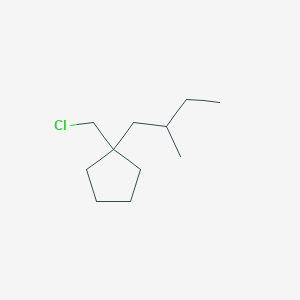
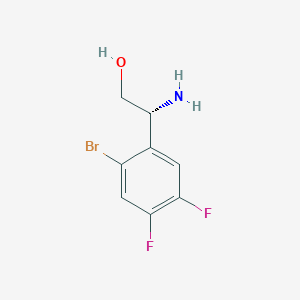
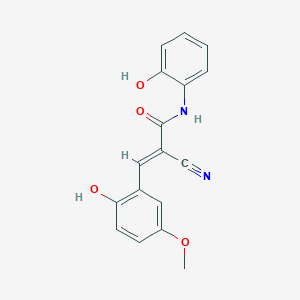


![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperidine-4-carboxylicacid](/img/structure/B13548800.png)
![1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride](/img/structure/B13548809.png)
